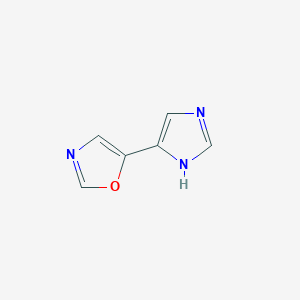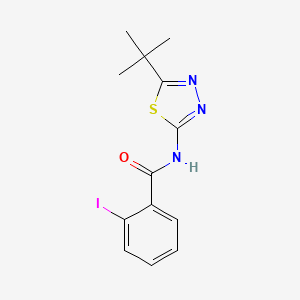
4-Ethoxy-7-hydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-7-hydroxycoumarin is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its white crystalline solid appearance and is soluble in organic solvents like ethanol and ether but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-hydroxycoumarin typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-methylcoumarin
Reagent: Ethyl iodide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group at the 4-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: 7-oxo-4-ethoxy-2H-chromen-2-one
Reduction: 4-ethoxy-7-hydroxy-2,3-dihydrochromen-2-one
Substitution: 4-alkyl/aryl-7-hydroxy-2H-chromen-2-one
Applications De Recherche Scientifique
4-Ethoxy-7-hydroxycoumarin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Ethoxy-7-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert relaxant effects on rat trachea rings by blocking L-type calcium channels and possibly increasing intracellular cyclic AMP levels . This dual mechanism contributes to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxy-2H-chromen-2-one: Similar in structure but with a methoxy group at the 7-position instead of an ethoxy group.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar but with a methyl group at the 4-position.
7-hydroxy-4-methyl-2H-chromen-2-one: Similar but with a hydroxyl group at the 7-position and a methyl group at the 4-position.
Uniqueness
4-Ethoxy-7-hydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the hydroxyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-ethoxy-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 |
Clé InChI |
AOSUUEBGVYZPMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)OC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)
![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)









